4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Overview
Description
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a heterocyclic compound characterized by a pyrrolo[2,3-b]pyridine core with chlorine atoms at the 4 and 6 positions.
Mechanism of Action
Target of Action
The primary target of 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play an essential role in various types of tumors .
Mode of Action
This compound interacts with its targets by inhibiting the FGFR signaling pathway . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The activation of downstream signaling includes RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
It’s worth noting that the compound’s low molecular weight could be beneficial for subsequent optimization .
Result of Action
The compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . In vitro, it inhibits breast cancer 4T1 cell proliferation and induces apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and angiogenesis . The compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values of 7 nM, 9 nM, and 25 nM, respectively . By inhibiting these receptors, this compound can modulate downstream signaling pathways, impacting cellular functions and potentially offering therapeutic benefits in cancer treatment.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. In vitro experiments have demonstrated that this compound inhibits the proliferation of breast cancer 4T1 cells and induces apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cells, suggesting its potential as an anti-metastatic agent . The compound’s influence on cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, further underscores its impact on cellular metabolism and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through direct binding interactions with FGFRs. Upon binding to the receptor, the compound inhibits the autophosphorylation of tyrosine residues in the cytoplasmic tail, thereby preventing the activation of downstream signaling pathways . This inhibition disrupts the normal function of FGFRs, leading to reduced cell proliferation and increased apoptosis in cancer cells. The compound’s ability to modulate gene expression further contributes to its therapeutic potential .
Temporal Effects in Laboratory Settings
The stability and temporal effects of this compound have been evaluated in laboratory settings. Studies have shown that the compound maintains its inhibitory activity over extended periods, with significant effects observed after 24 hours of treatment . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and migration, indicating its potential for prolonged therapeutic use
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Lower doses of the compound have been shown to effectively inhibit tumor growth without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and off-target interactions . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with FGFRs. The compound’s inhibition of FGFRs affects downstream signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its therapeutic efficacy. The compound is likely transported via specific transporters and binding proteins that facilitate its uptake and localization within target cells . Its distribution within tissues may also be influenced by factors such as molecular weight and solubility .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is likely directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloropyridine with an appropriate amine, followed by cyclization to form the pyrrolo[2,3-b]pyridine core . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride, potassium carbonate, and various nucleophiles (e.g., amines, thiols) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-b]pyridine derivatives .
Scientific Research Applications
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is unique due to the specific positioning of chlorine atoms, which can influence its reactivity and biological activity. This distinct structure allows for the development of derivatives with tailored properties for specific applications .
Properties
IUPAC Name |
4,6-dichloro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2O/c8-4-2-5(9)10-7-3(4)1-6(12)11-7/h2H,1H2,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYWJVMTYRWFEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC1=O)N=C(C=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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